![molecular formula C14H20N6O B5670780 2-(dimethylamino)-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5670780.png)
2-(dimethylamino)-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-5-pyrimidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including condensation of dimethylamine with various pyrimidine derivatives or other related heterocyclic compounds. For instance, one study details the synthesis of pyrazolo[1,5-a]pyrimidine derivatives through reactions involving dimethylformamide-dimethylacetal and subsequent steps with various amines to yield diverse derivatives, indicating the complexity and versatility of synthetic routes for such compounds (Abdel‐Aziz et al., 2008).
Molecular Structure Analysis
The determination of molecular structures of related compounds often involves crystallography and spectroscopic methods. For example, the crystal structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was elucidated, showcasing the structural details necessary for understanding the interactions at the molecular level (Liu et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds is diverse, with abilities to participate in various chemical reactions, including cyclization, condensation, and substitution reactions. For instance, the synthesis of imidazo[1,2-a]pyridines from azirines and pyridinedicarboximide illustrates the reactivity of these systems and the potential for generating complex heterocyclic structures (Obrecht et al., 1988).
properties
IUPAC Name |
2-(dimethylamino)-N-(3-imidazol-1-ylpropyl)-4-methylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c1-11-12(9-17-14(18-11)19(2)3)13(21)16-5-4-7-20-8-6-15-10-20/h6,8-10H,4-5,7H2,1-3H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTKXCAERCNTIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NCCCN2C=CN=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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